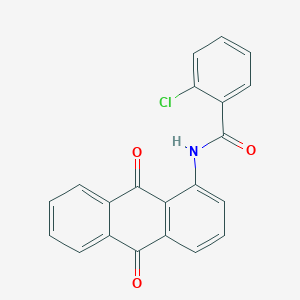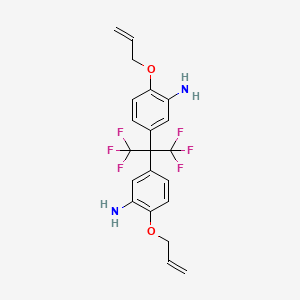
5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a fluorinated alkene . It is used in pharmaceuticals, agrochemicals, and research . The compound has a CAS number of 2573217-07-7 .
Molecular Structure Analysis
The molecular formula of 5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is C21H20F6N2O2 . The InChI code for this compound is 1S/C21H20F6N2O2/c1-3-9-30-17-7-5-13 (11-15 (17)28)19 (20 (22,23)24,21 (25,26)27)14-6-8-18 (16 (29)12-14)31-10-4-2/h3-8,11-12H,1-2,9-10,28-29H2 .Physical And Chemical Properties Analysis
The compound is a solid or viscous liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Deallylation of Allyl Ethers: The use of palladium catalysts for the efficient deallylation of allyl ethers in aniline, leading to the production of corresponding alcohols under mild conditions. This process is notable for its high yields and compatibility with a variety of functional groups (Murakami, Minami, & Ozawa, 2004).
Polymer Chemistry
Synthesis of Novel Polyimides
Development of new aromatic diamine monomers for the synthesis of fluorinated polyimides, characterized by good solubility in polar solvents, high glass-transition temperatures, and excellent mechanical properties (Guan et al., 2014).
Electroluminescent Materials
Creation of a novel class of color-tunable emitting amorphous molecular materials, including compounds derived from bis(9,9-dimethylfluoren-2-yl)aniline, for use in organic electroluminescent devices. These materials exhibit intense fluorescence emission and are effective as both emitting materials and host materials for emissive dopants in such devices (Doi et al., 2003).
Materials Science
Semiconductor Development
Synthesis and characterization of novel polyimides with potential applications as n-type semiconductors. These compounds show promise in fields like organic field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).
Enhanced Epoxy Systems
Development of N,N-bis(2, 3-epoxypropyl) aniline derivatives for use in epoxy systems with improved water resistance. These systems exhibit significant improvements in water absorption and non-Fickian behavior during water aging (Johncock & Tudgey, 1983).
Sensor Coating Materials
Utilization of bis(4-allyoxyphenyl)hexafluoropropane and its derivatives as coating materials for the detection of toxic chemical warfare agents, demonstrating the compound's relevance in safety and defense technologies (Bhadury et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[2-(3-amino-4-prop-2-enoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-prop-2-enoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O2/c1-3-9-30-17-7-5-13(11-15(17)28)19(20(22,23)24,21(25,26)27)14-6-8-18(16(29)12-14)31-10-4-2/h3-8,11-12H,1-2,9-10,28-29H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGKCXSLUVYHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC=C)N)(C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)
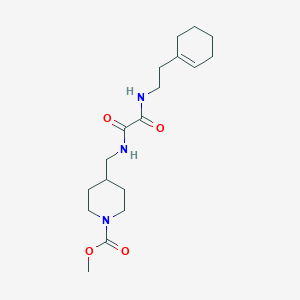
![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B2948645.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-3,3-diphenylpropanamide](/img/structure/B2948647.png)

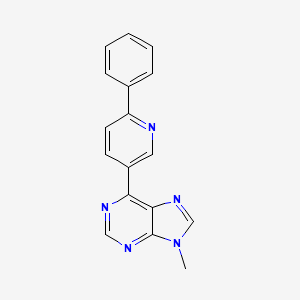
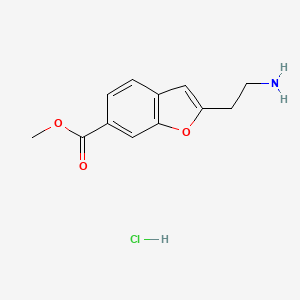
![2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol](/img/structure/B2948654.png)
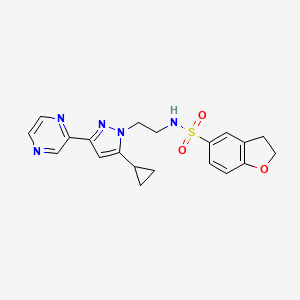
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948661.png)
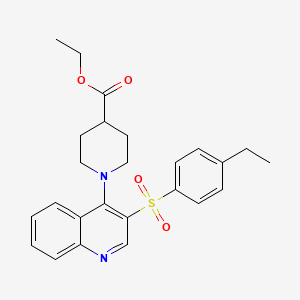
![3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2948663.png)
